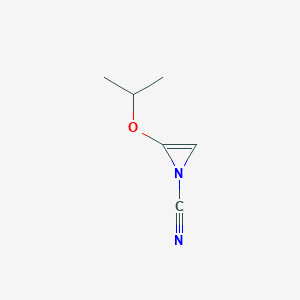
3-Bromo-N-(4-methoxyphenyl)-5-nitropyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-(4-methoxyphenyl)-5-nitropyridin-4-amine: is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with bromine, methoxyphenyl, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Starting Materials:
- 4-Amino-3-bromopyridine
- 4-Methoxyaniline
- Nitric acid
-
Step-by-Step Synthesis:
Step 1: Nitration of 4-Amino-3-bromopyridine using nitric acid to introduce the nitro group at the 5-position.
Step 2: Coupling of the nitrated product with 4-methoxyaniline under suitable conditions to form the desired compound.
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale nitration and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 3-Amino-N-(4-methoxyphenyl)-5-nitropyridin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic properties.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of diseases where nitroaromatic compounds are effective.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of advanced materials for electronic devices.
Wirkmechanismus
Molecular Targets and Pathways:
- The compound interacts with various enzymes and receptors in biological systems.
- The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.
- The methoxyphenyl group may enhance the compound’s binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-N-(4-methoxyphenyl)-4-aminopyridine
- 3-Bromo-N-(4-methoxyphenyl)-5-aminopyridine
- 3-Bromo-N-(4-methoxyphenyl)-5-nitroaniline
Uniqueness:
- The presence of both bromine and nitro groups on the pyridine ring makes this compound unique in terms of its reactivity and potential applications.
- The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C12H10BrN3O3 |
|---|---|
Molekulargewicht |
324.13 g/mol |
IUPAC-Name |
3-bromo-N-(4-methoxyphenyl)-5-nitropyridin-4-amine |
InChI |
InChI=1S/C12H10BrN3O3/c1-19-9-4-2-8(3-5-9)15-12-10(13)6-14-7-11(12)16(17)18/h2-7H,1H3,(H,14,15) |
InChI-Schlüssel |
UTBUFPAPJVCPBD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=C(C=NC=C2[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one](/img/structure/B11925345.png)


![2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B11925353.png)

![6-Bromo-2,2-dimethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B11925364.png)








